

KRAS inhibitor-18 vs adagrasib selectivity profile

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Compound Focus: KRAS inhibitor-18

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Comparison of KRAS Inhibitor Selectivity Profiles

The table below summarizes the distinct selectivity and binding characteristics of adagrasib and the pan-KRAS inhibitor BI-2865.

Feature	Adagrasib (KRAZATI)	Pan-KRAS Inhibitor (BI-2865)
Target Profile	Highly selective for KRAS G12C mutant [1] [2]	Broadly targets multiple KRAS mutants & wild-type [3]
Key Mutants Targeted	G12C only [1] [2]	G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3]
RAS Isoform Selectivity	KRAS G12C; spares NRAS & HRAS	KRAS; spares NRAS & HRAS (highly selective for KRAS) [3]
Binding Mechanism	Covalent, irreversible binding to cysteine 12 in inactive (GDP-bound) state [1] [2]	Non-covalent, reversible binding to inactive (GDP-bound) state [3]
Binding Site	Switch-II pocket (S-IIP), extends into P-loop near G12 residue [3]	Overlaps S-IIP, but does not extend into P-loop channel near G12 [3]

Feature	Adagrasib (KRAZATI)	Pan-KRAS Inhibitor (BI-2865)
Structural Basis for KRAS Selectivity	Dependent on presence of G12C mutation for covalent bond	Primarily conferred by residue H95 in KRAS α 3-helix [3]

Detailed Experimental Data and Findings

Experimental Data for Pan-KRAS Inhibitor (BI-2865)

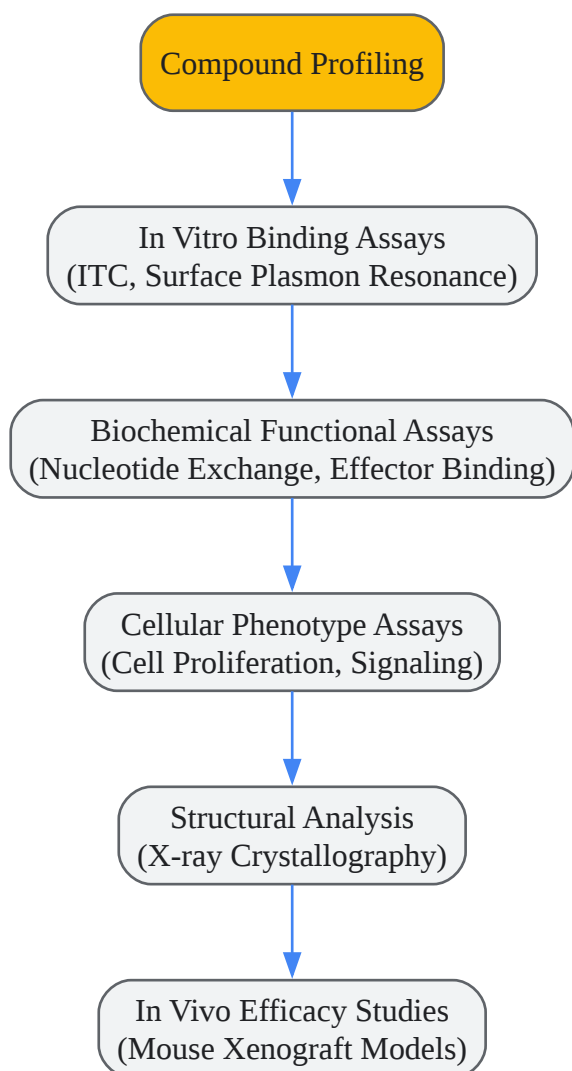
- Cellular Potency:** In isogenic Ba/F3 cell lines, BI-2865 demonstrated potent and broad anti-proliferative activity against various KRAS mutants (G12C, G12D, G12V) with a mean IC_{50} of approximately 140 nM. In contrast, its precursor molecule (without the optimized interactions) showed significantly lower potency ($IC_{50} \geq 1 \mu M$) [3].
- Binding Affinity:** Isothermal Titration Calorimetry (ITC) measurements confirmed high-affinity binding of BI-2865 to the GDP-loaded state of multiple KRAS variants (WT, G12C, G12D, G12V, G13D), with dissociation constants (K_d) ranging from 10 to 40 nM. The affinity for GTP-bound state analogs was 60-140 times lower, confirming its selectivity for the inactive state [3].
- Functional Inhibition:** BI-2865 effectively blocked SOS1-mediated and EDTA-stimulated nucleotide exchange, preventing KRAS activation. The half-maximal inhibitory concentration (IC_{50}) for inhibiting nucleotide exchange was approximately 5 nM [3].
- In Vivo Efficacy:** In mouse models, BI-2865 treatment suppressed the growth of tumors harboring mutant KRAS without causing a detrimental effect on animal weight, indicating a potential therapeutic window [3].

Experimental Data for Adagrasib

- Clinical Efficacy:** A 2024 comparative analysis of clinical trials reported that for patients with KRAS G12C-mutated NSCLC, adagrasib showed a non-significant trend toward better **Progression-Free Survival (PFS)** compared to sotorasib (HR: 0.90), while **Overall Survival (OS)** was comparable (HR: 0.99) [1].
- Overcoming Multidrug Resistance:** A 2022 study demonstrated that adagrasib can reverse multidrug resistance (MDR) mediated by the ABCB1 transporter. It increased the intracellular accumulation of chemotherapeutic agents like doxorubicin in ABCB1-overexpressing cells by inhibiting the transporter's efflux activity, both in vitro and in vivo [2].

Key Experimental Protocols

The key findings for the pan-KRAS inhibitor were established through a series of robust and standardized experimental methods.



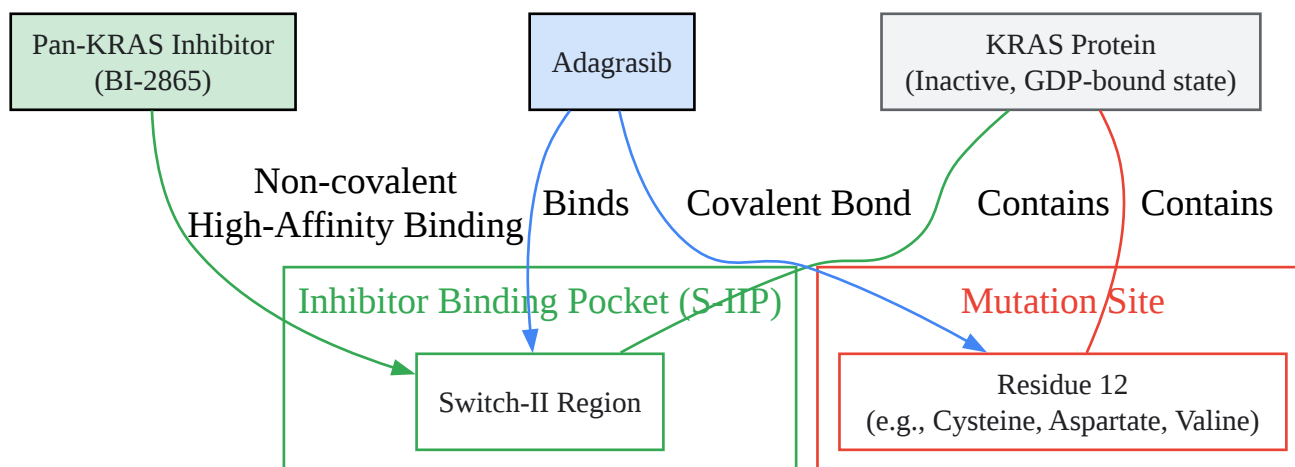
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- **In Vitro Binding Kinetics: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)** were used to determine binding affinity (K_d) and kinetics (k_{on} , k_{off}) for various KRAS mutants and isoforms [3].
- **Functional Biochemical Assays:** Nucleotide exchange (activation) was measured by monitoring fluorescence changes upon SOS1 or EDTA stimulation. Effector binding was assessed via assays measuring displacement of the RAF RBD from active, GMPPNP-loaded KRAS [3].

- **Cellular Assays:** Anti-proliferative effects (IC_{50}) were quantified in engineered cell lines (e.g., Ba/F3 cells) dependent on specific KRAS mutants for growth. Target engagement and pathway modulation were confirmed by Western blot analysis of downstream phosphorylated proteins (e.g., pERK) [3] [2].
- **Structural Biology:** High-resolution cocrystal structures (1.0–1.1 Å) of inhibitors bound to different KRAS mutants were solved via X-ray crystallography to elucidate the binding mode and molecular interactions [3].
- **In Vivo Efficacy:** Subcutaneous xenograft mouse models were used. Mice were implanted with human cancer cells harboring KRAS mutations and treated with the inhibitor or vehicle control. Tumor volume and animal body weight were monitored over time to assess efficacy and tolerability [3] [2].

Mechanism of Action Visualization

The fundamental difference between the two inhibitor types lies in their binding mode and spectrum of targetable KRAS mutants, as illustrated below.



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Research Implications Summary

The distinct profiles of these inhibitors highlight different therapeutic strategies. Adagrasib exemplifies a precision medicine approach for tumors with the KRAS G12C mutation. The pan-KRAS inhibitor represents a strategy to overcome tumor heterogeneity and preemptively tackle resistance by targeting a broader spectrum of mutants.

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